molecular formula C21H11Cl2F3N2O2 B2667036 (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide CAS No. 301312-24-3

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

Cat. No.: B2667036
CAS No.: 301312-24-3
M. Wt: 451.23
InChI Key: ZRHKKIHBYIUCCO-UKTHLTGXSA-N
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Description

The compound “(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide” is a structurally complex acrylamide derivative featuring a cyano group, a 2,4-dichlorophenylamide moiety, and a 3-(trifluoromethyl)phenyl-substituted furan ring. Its design integrates electron-withdrawing groups (cyano, trifluoromethyl, dichloro) and aromatic systems, which are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2F3N2O2/c22-15-4-6-18(17(23)10-15)28-20(29)13(11-27)9-16-5-7-19(30-16)12-2-1-3-14(8-12)21(24,25)26/h1-10H,(H,28,29)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHKKIHBYIUCCO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The furan ring is then coupled with the dichlorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the cyano group: This can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Final condensation: The final step involves the condensation of the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution or bromine in carbon tetrachloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

The compound has been explored for its potential as an agrochemical, particularly in pest control. Research indicates that derivatives of cyanoacrylamides can enhance root uptake of active compounds in plants, improving their resistance to pests and diseases. This application is particularly relevant for crops susceptible to insect infestation and fungal diseases .

Pharmaceutical Development

In the pharmaceutical sector, the compound's structural features suggest potential anti-inflammatory and anticancer properties. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating a possible pathway for drug development targeting specific types of cancer . Additionally, the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable component in drug formulation.

Research has highlighted the compound's ability to inhibit certain enzymes involved in disease progression. For example, it may act as an inhibitor of the type III secretion system in pathogenic bacteria, which is crucial for their virulence. This mechanism could be exploited to develop novel antibacterial agents .

Case Study 1: Agrochemical Efficacy

A study conducted on the efficacy of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide showed significant improvement in plant vigor and yield when applied as part of a formulation designed to enhance root uptake in crops like corn and soybeans. The results indicated a reduction in pest populations and improved overall health of the plants over a growing season .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound exhibited selective cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further research is warranted to explore its potential as a lead compound for new anticancer drugs .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, or apoptosis.

    Interacting with receptors: Binding to cell surface or intracellular receptors to modulate their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs share the acrylamide backbone but differ in substituent patterns, influencing their physicochemical and biological profiles:

  • (2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide ():
    Substitutions at the furan’s 5-position (2-chlorophenyl vs. 3-trifluoromethylphenyl) and the amide’s aryl group (2-trifluoromethylphenyl vs. 2,4-dichlorophenyl) reduce steric bulk but alter electron distribution. The 2-chlorophenyl group may decrease metabolic stability compared to the trifluoromethyl group .

  • The 3-methylphenylamide group lacks halogenation, which may diminish hydrophobic interactions in biological systems compared to the dichlorophenyl group .
  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (): The ethoxy group improves solubility via polarity, while the 2-methyl-4-nitrophenyl substituent introduces steric hindrance and electronic modulation. This compound’s nitro group may confer higher oxidative stress in biological assays compared to trifluoromethyl analogs .
  • However, the thiazole may reduce metabolic stability compared to simpler aryl groups .

Data Tables

Table 1. Comparison of Key Structural Analogs

Compound ID Substituents (Furan 5-Position / Amide Group) Molecular Weight Notable Properties Reference
Target Compound 3-(Trifluoromethyl)phenyl / 2,4-Dichlorophenyl 463.28 g/mol High lipophilicity, metabolic stability
Compound 2-Chlorophenyl / 2-Trifluoromethylphenyl 419.85 g/mol Reduced steric hindrance
Compound 4-Nitrophenyl / 3-Methylphenyl 417.41 g/mol Enhanced reactivity, lower solubility
Compound 2-Methyl-4-nitrophenyl / 3-Ethoxyphenyl 417.41 g/mol Improved solubility, nitro-mediated oxidative stress
Compound 4-(Difluoromethylsulfanyl)phenyl / Thiazol-2-yl 522.50 g/mol Sulfur-mediated interactions
Compound 2-Bromophenyl / N,N-Diethylamide 409.25 g/mol Increased steric bulk

Biological Activity

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pest control. This article reviews the available literature on the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, dichlorophenyl moiety, and a furan ring. Its molecular formula is C19H15Cl2F3N2O, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings and halogen substituents.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Studies : In vitro assays showed that this compound inhibited the proliferation of several cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.5 µM against A549 lung adenocarcinoma cells and 0.9 µM against MCF-7 breast cancer cells .
Cell LineIC50 (µM)
A5491.5
MCF-70.9
MV4-110.3
MOLM131.2

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Inhibition of Kinases : The compound has been shown to inhibit MEK1/2 kinases, leading to downregulation of ERK1/2 phosphorylation in treated cells . This suggests a potential role in disrupting MAPK signaling pathways critical for tumor growth.

3. Insecticidal Properties

In addition to its anticancer activity, this compound has been evaluated for its insecticidal properties against agricultural pests.

  • Efficacy Against Pests : Laboratory studies indicate that it exhibits potent insecticidal activity against common agricultural pests such as aphids and whiteflies. The lethal concentration (LC50) values were found to be significantly lower than those of conventional insecticides .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound in both laboratory and field settings.

  • Case Study on Cancer Treatment : A study involving xenograft models demonstrated that oral administration of the compound resulted in significant tumor size reduction compared to controls . Tumors treated with this compound showed marked apoptosis as evidenced by histological analysis.
  • Field Trials for Pest Control : Field trials conducted on crops treated with this compound revealed a substantial reduction in pest populations without adverse effects on non-target organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide, and how can reaction yields be improved?

  • Methodological Answer : Key steps include:

  • Substitution reactions under alkaline conditions (e.g., using KOH/EtOH) to introduce the furan and trifluoromethylphenyl moieties .
  • Reduction of nitro intermediates with iron powder in acidic media to generate aniline derivatives .
  • Condensation with cyanoacetic acid using coupling agents like DCC/DMAP to form the enamide backbone .
    • Optimization Strategies :
  • Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation).
  • Monitor reaction progress via TLC or HPLC to minimize side products.
    • Data Table :
MethodConditionsYield (%)Reference
Alkaline substitutionKOH/EtOH, 80°C, 12h65
Iron powder reductionHCl/Fe, 60°C, 6h78
DCC-mediated condensationDCM, RT, 24h72

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of dichlorophenyl and trifluoromethyl groups .
  • X-ray crystallography : Resolve stereochemical ambiguity (e.g., E/Z configuration of the enamide) .
  • High-resolution MS : Validate molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed to evaluate this compound’s potential?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
  • Dose-response curves : Establish IC₅₀ values for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Side reactions : Nitro group over-reduction (e.g., to hydroxylamine) under prolonged acidic conditions .
  • Computational modeling : Use DFT to map energy barriers for competing pathways (e.g., enamide vs. imine formation) .
  • Isolation strategies : Employ column chromatography with gradient elution to separate isomers .

Q. How can computational methods predict the compound’s stability and interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to proteins (e.g., COX-2) using AutoDock Vina .
  • QM/MM simulations : Study hydrolysis pathways of the cyano group under physiological pH .
    • Data Table :
ParameterCalculated (DFT)Experimental (X-ray)Reference
C=N bond length (Å)1.151.14
LogP (lipophilicity)3.83.7

Q. How should researchers resolve contradictions between predicted and observed biological activity data?

  • Methodological Answer :

  • Orthogonal validation : Repeat assays with alternative methods (e.g., SPR vs. fluorescence) .
  • Metabolite analysis : Use LC-MS to identify degradation products that may interfere with assays .
  • Structural analogs : Synthesize derivatives to isolate pharmacophore contributions .

Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?

  • Methodological Answer :

  • Forced degradation : Expose to heat, light, and humidity; monitor via HPLC .
  • Degradation hotspots : The cyano group is prone to hydrolysis; stabilize with lyophilization .

Q. Which structural features (e.g., trifluoromethyl, dichlorophenyl) drive this compound’s bioactivity?

  • Methodological Answer :

  • Electron-withdrawing effects : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets .
  • Halogen bonding : Chlorine atoms on the phenyl ring interact with protein residues (e.g., His or Asp) .
  • SAR studies : Replace furan with thiophene to assess π-stacking contributions .

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